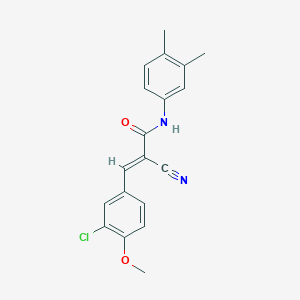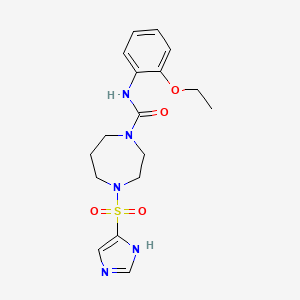
1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C16H20ClN3O5S2 and its molecular weight is 433.92. The purity is usually 95%.
BenchChem offers high-quality 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
- The compound has been explored in the context of synthesizing various derivatives and analogs. For instance, synthesis of certain piperidine derivatives has been achieved through treatments involving substituted benzhydryl chlorides, followed by N-sulfonation with sulfonyl chlorides, as shown in a study on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (Vinaya et al., 2009).
Antimicrobial and Anticancer Properties
- Piperidine derivatives have been studied for their antimicrobial properties. In a study synthesizing N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, the antibacterial potential of these compounds was evaluated (Iqbal et al., 2017).
- Anticancer activity has also been a significant area of research. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as potential anticancer agents, indicating their therapeutic potential in this domain (Rehman et al., 2018).
Radiolabelling and Imaging Studies
- Piperidine derivatives have been used in the development of radiolabelled compounds for imaging studies. For example, [11C]L-159,884, a radiolabelled nonpeptide angiotensin II antagonist, has been synthesized for angiotensin II, AT1 receptor imaging (Hamill et al., 1996).
Structural and Conformational Analysis
- X-ray crystallography has been used to investigate the structure of related compounds. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was studied, revealing insights into its molecular conformation and hydrogen bonding patterns (Girish et al., 2008).
Miscellaneous Applications
- Other studies have focused on various applications of piperidine derivatives, including the synthesis and evaluation of compounds for their biological activities like antimicrobial, antifungal, antitubercular, and other pharmacological properties. For example, compounds with imidazole and sulfonamide derivatives have been synthesized and tested for antimicrobial and antitubercular activities (Ranjith et al., 2014).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5S2/c1-19-10-7-18-16(19)26(21,22)12-5-8-20(9-6-12)27(23,24)13-3-4-15(25-2)14(17)11-13/h3-4,7,10-12H,5-6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGLUDCKOWZGOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2361465.png)
![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)



![methyl 4-({[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2361475.png)
![3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2361476.png)
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2361477.png)



![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)

![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)